3-Ethyl-1,3-thiazolidine-2,4-dione
Overview
Description
3-Ethyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry. The presence of both sulfur and nitrogen atoms enhances its pharmacological properties, making it a valuable moiety in the synthesis of various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,3-thiazolidine-2,4-dione typically involves the reaction of ethylamine with thioglycolic acid, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide and heating to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted thiazolidines, sulfoxides, and sulfones, which have significant biological activities .
Scientific Research Applications
3-Ethyl-1,3-thiazolidine-2,4-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.
Medicine: It is investigated for its potential as an anticancer, antidiabetic, and neuroprotective agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It modulates pathways such as the peroxisome proliferator-activated receptor (PPAR) pathway, which is crucial in regulating glucose and lipid metabolism.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Shares the core structure but lacks the ethyl group at the 3-position.
5-Benzylidene-3-ethyl-1,3-thiazolidine-2,4-dione: A derivative with a benzylidene group, enhancing its biological activity.
Uniqueness: 3-Ethyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. The ethyl group at the 3-position enhances its lipophilicity and bioavailability, making it a more effective therapeutic agent .
Properties
IUPAC Name |
3-ethyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQROFBYABVNTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308181 | |
Record name | 3-Ethyl-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37868-77-2 | |
Record name | 3-Ethyl-2,4-thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37868-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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